MRK-740
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRK-740 is a novel potent (IC50: 80 ± 16 nM), selective and cell-active PRDM9 inhibitor, specifically and directly inhibiting H3K4 methylation at endogenous PRDM9 target loci.
Biological Activity
MRK-740 is an innovative chemical probe specifically designed to inhibit the PRDM9 protein, a histone methyltransferase involved in epigenetic regulation during meiosis. This article delves into the biological activity of this compound, detailing its mechanism of action, potency, selectivity, and implications for future research.
This compound functions as a substrate-competitive inhibitor of PRDM9, binding to the substrate-binding pocket and interfering with the enzyme's ability to methylate histone H3 at lysine 4 (H3K4). Its inhibition is characterized by:
- IC50 Values : this compound exhibits an IC50 value of approximately 80 ± 16 nM in biochemical assays, indicating its potency in inhibiting PRDM9 activity .
- Binding Interactions : The compound shows extensive interactions with S-adenosylmethionine (SAM), which is crucial for its competitive inhibition mechanism. The binding affinity improves with increasing SAM concentrations, suggesting a unique uncompetitive inhibition pattern with respect to SAM .
Selectivity Profile
This compound demonstrates significant selectivity for PRDM9 over other methyltransferases. In comparative studies:
- It shows over 100-fold selectivity against other histone methyltransferases and non-epigenetic targets .
- The inactive control compound, this compound-NC, has been synthesized to validate the specificity of this compound, exhibiting no significant inhibition (IC50 > 100 µM) against PRDM9 .
In Vitro Studies
Research has confirmed that this compound effectively inhibits H3K4 methylation in cellular contexts:
- Cell-based Assays : The compound inhibits H3K4 methylation with an IC50 of 0.8 µM , demonstrating its efficacy in live cell environments .
- Enzyme Activity Assays : Further profiling against a panel of 108 enzymes revealed that this compound selectively inhibited PRDM9 without significantly affecting other methyltransferases .
In Vivo Implications
Studies involving spermatocytes treated with this compound have shown meiotic defects, underscoring the biological relevance of PRDM9 activity in gametogenesis and potential implications for fertility research .
Data Summary Table
Property | Value |
---|---|
Target | PRDM9 |
Mechanism | Substrate-competitive inhibitor |
IC50 (Biochemical Assay) | 80 ± 16 nM |
IC50 (Cell-based Assay) | 0.8 µM |
Selectivity | >100-fold over other targets |
Case Studies and Research Findings
- Case Study on Meiosis : Inhibition of PRDM9 by this compound has been linked to meiotic defects in spermatocytes, highlighting the enzyme's role in reproductive biology. This finding suggests that targeted inhibition could be explored for therapeutic interventions in fertility issues .
- Structural Insights : A cocrystal structure analysis revealed that this compound locks PRDM9 in an inactive conformation, preventing substrate binding and completion of the catalytic cycle. This structural understanding aids in the design of further inhibitors targeting similar pathways .
- Comparative Analysis with Other Methyltransferases : this compound was assessed against a range of methyltransferases, showing a marked preference for PRDM9. Its selective inhibition profile positions it as a valuable tool for studying epigenetic regulation without off-target effects commonly seen with less selective inhibitors .
Properties
Molecular Formula |
C25H32N6O3 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecan-4-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H32N6O3/c1-18-13-20(5-8-26-18)30-9-6-25(7-10-30)17-31(12-11-29(25)2)24-27-23(28-34-24)19-14-21(32-3)16-22(15-19)33-4/h5,8,13-16H,6-7,9-12,17H2,1-4H3 |
InChI Key |
NZYTZRHHBAJPKN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)N2CCC3(CC2)CN(CCN3C)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC3(CC2)CN(CCN3C)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRK-740; MRK 740; MRK740 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.